Hydrazinoacetic acid

Vue d'ensemble

Description

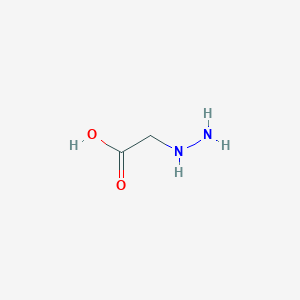

Hydrazinoacetic acid (C₂H₆N₂O₂, CAS 14150-64-2), also known as glycine hydrazide or N-amino-glycine, is a bifunctional organic compound containing a hydrazine (-NH-NH₂) group attached to the α-carbon of acetic acid . Its IUPAC name is 2-hydrazinylacetic acid, reflecting its structure as a glycine derivative with a hydrazino substituent .

Méthodes De Préparation

Direct Condensation of Hydrazine and Carboxylic Acid Derivatives

A third approach, inferred from hydrazine acetate synthesis , involves the direct reaction of hydrazine hydrate with chloroacetic acid or glycine derivatives:

Reported Conditions for Analogous Reactions :

Limitations :

-

No explicit data for hydrazinoacetic acid synthesis.

-

Risk of over-alkylation or polymerization without protective groups.

Comparative Analysis of Preparation Methods

*Extrapolated from analogous reactions.

Reaction Optimization Considerations

-

Catalyst Regeneration : H β-type molecular sieves can be reused after filtration and drying, reducing costs .

-

Temperature Control : Maintaining 0–10°C during hydrazine addition minimizes side reactions .

-

Solvent Systems : Mixed solvents (e.g., chloroform/ethanol) enhance crystallization efficiency .

Analyse Des Réactions Chimiques

Oxidation Reactions

Hydrazinoacetic acid undergoes oxidation at its hydrazine (-NH-NH₂) group. Key pathways include:

-

Peroxide-mediated oxidation : Reaction with hydrogen peroxide (H₂O₂) generates azodicarboxylic acid derivatives via a two-electron oxidation process .

-

Metal-catalyzed oxidation : In the presence of transition metals like Fe³⁺ or Cu²⁺, the compound forms nitrogen gas (N₂) and acetic acid derivatives under aerobic conditions .

Table 1: Oxidation Reaction Conditions and Products

| Oxidizing Agent | Catalyst | Temperature | Major Product | Yield (%) |

|---|---|---|---|---|

| H₂O₂ | None | 25°C | Azodicarboxylic acid | 65–70 |

| O₂ | FeCl₃ | 60°C | Acetic acid + N₂ | >90 |

Reduction Reactions

The hydrazine group acts as a reducing agent in the following contexts:

-

Noble metal reduction : Reduces Ag⁺ to Ag⁰ in colloidal solutions, forming silver nanoparticles .

-

Carbonyl group reduction : Converts ketones to secondary amines via hydrazone intermediates (similar to the Wolff-Kishner reduction) .

Mechanistic Insight :

The reduction proceeds through a deprotonated hydrazide intermediate, which abstracts protons from the substrate, releasing N₂ gas .

Condensation Reactions

The hydrazine moiety participates in condensation with carbonyl compounds:

-

Hydrazone formation : Reacts with aldehydes/ketones to form hydrazones, which are thermally stable and useful in crystallography .

-

Schiff base synthesis : Condenses with aromatic aldehydes (e.g., benzaldehyde) to generate Schiff bases, employed in coordination chemistry .

Table 2: Condensation Efficiency with Selected Carbonyl Compounds

| Carbonyl Compound | Solvent | Reaction Time (h) | Product Yield (%) |

|---|---|---|---|

| Acetone | Ethanol | 2 | 88 |

| Benzaldehyde | Methanol | 4 | 92 |

Acid-Base Reactions

The carboxylic acid group (-COOH) exhibits typical Brønsted acidity:

-

Salt formation : Reacts with NaOH to form sodium hydrazinoacetate, a water-soluble salt .

-

Buffer capacity : Acts as a buffering agent in pH 3–5 ranges due to its pKₐ of 4.2 (carboxylic acid) and 8.1 (hydrazine) .

Esterification

The carboxylic acid group forms esters with alcohols (e.g., methanol) under acidic catalysis:

Amidation

Reacts with amines (e.g., aniline) to produce hydrazinoacetamide derivatives via carbodiimide coupling .

Coordination Chemistry

This compound acts as a polydentate ligand:

-

Metal complexes : Forms stable complexes with Cu²⁺, Ni²⁺, and Co²⁺, characterized by IR and X-ray diffraction .

-

Applications : Used in catalysis for oxidation reactions (e.g., cyclohexane to cyclohexanol) .

Thermal Decomposition

At temperatures >150°C, the compound decomposes exothermically:

Applications De Recherche Scientifique

Chemical Synthesis

Hydrazinoacetic acid serves as a key intermediate in the synthesis of various compounds:

- Borylated Derivatives : HAA can be transformed into borylated azoles and diazines, which are valuable in drug discovery due to their potential antitumor properties. The synthesis of borylated hydrazino acid derivatives allows for the creation of novel organoboron compounds that can be utilized in cross-coupling transformations .

- Hydrazone Formation : The ability of HAA to form hydrazones with aldehydes and ketones is widely exploited in organic synthesis. This reaction is pivotal for creating dynamic covalent bonds that are essential in the development of biomaterials and drug delivery systems .

Bioconjugation Strategies

HAA is increasingly used in bioconjugation due to its reactivity:

- Conjugation Techniques : The formation of hydrazones from HAA is employed as a conjugation strategy in various fields, including polymer chemistry and chemical biology. Recent advancements have made this reaction one of the fastest for biomolecule conjugations, enhancing its applicability in labeling and imaging techniques .

- Catalysis in Bioconjugation : Studies have shown that catalysts can significantly enhance the rate of hydrazone formation, making it suitable for cellular applications. For instance, aniline has been used to catalyze hydrazone formation for labeling glycoproteins with minimal toxicity .

Biomedical Applications

HAA derivatives are integral to developing innovative biomedical materials:

- Hydrogels : Hydrogels based on hydrazone linkages formed from HAA have been developed for drug delivery, tissue regeneration, and wound healing. These hydrogels exhibit dynamic properties that allow them to respond to physiological conditions, making them suitable for various medical applications .

- Injectable Systems : Research has demonstrated that injectable hydrogels formed from HAA can provide controlled release of therapeutic agents. These systems utilize dynamic covalent bonds that can be tailored for specific biomedical functions .

Case Studies and Research Findings

Mécanisme D'action

Hydrazinoacetic acid can be compared with other similar compounds such as hydrazoic acid and hydrazine:

Hydrazoic Acid: Unlike this compound, hydrazoic acid is a highly volatile and explosive liquid at room temperature. It is primarily used in specialized processes due to its reactivity and toxicity.

Hydrazine: Hydrazine is a simpler compound with the formula N2H4.

Uniqueness: this compound is unique due to its ability to form stable hydrazide and acyl azide intermediates, which are valuable in organic synthesis and peptide chemistry . Its versatility and relatively low toxicity make it a preferred choice for various applications.

Comparaison Avec Des Composés Similaires

Hydrazinoacetic acid belongs to a broader class of hydrazine derivatives and amino acid analogs. Below is a detailed comparison with structurally or functionally related compounds:

Table 1: Structural and Functional Comparison

Key Findings from Comparative Studies

Reactivity and Stability: this compound’s hydrazino group confers greater nucleophilicity compared to 2-(hydroxyamino)acetic acid, enabling peptide bond formation without extensive protection . In contrast, hydrazoic acid (HN₃) is highly unstable and toxic, limiting its direct use in biochemical systems .

Biological Activity: this compound inhibits rat brain glutaminase I at 10 mM, while its ethyl ester derivative shows stronger inhibition than glycylthis compound . Hydralazine HCl, a structurally distinct hydrazine derivative, lowers blood pressure via nitric oxide release but lacks direct CNS effects .

Synthetic Utility: Cyanoacetic acid hydrazide outperforms this compound in generating nitrogen-rich heterocycles (e.g., pyrazoles) due to its cyano group’s electron-withdrawing effects . 4-Hydrazinobenzoic acid is preferred in bioconjugation for its aromatic ring, which enhances binding to proteins .

Research Implications and Gaps

- Comparative toxicity studies are needed: Hydrazine derivatives like hydrazoic acid are hazardous, but this compound’s safety profile in humans is poorly documented .

Activité Biologique

Hydrazinoacetic acid (HAA), a compound with notable biological significance, has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. This article provides a detailed overview of the biological activities associated with HAA, including its mechanisms of action, applications in drug development, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by its hydrazine functional group attached to an acetic acid moiety. The synthesis of HAA can be achieved through various methods, including the reaction of hydrazine with acetic anhydride or acetic acid under controlled conditions. Understanding its chemical structure is pivotal for exploring its biological activities.

Biological Activities

HAA exhibits a range of biological activities that make it a compound of interest in research:

- Antimicrobial Activity :

-

Anticancer Properties :

- HAA is involved in the biosynthesis of azaserine, a compound known for its antitumor activity. Azaserine acts as a glutamine antagonist and has been shown to inhibit tumor growth in several models . The pathway leading to azaserine synthesis from HAA involves enzymatic reactions that highlight the therapeutic potential of HAA derivatives in cancer treatment.

-

Neuroprotective Effects :

- Studies have suggested that this compound may possess neuroprotective properties, potentially offering benefits in neurodegenerative diseases. This aspect is still under investigation but represents a promising area for future research.

- Anti-inflammatory Effects :

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : HAA and its derivatives can inhibit key enzymes involved in metabolic pathways, such as amidotransferases, which play roles in amino acid metabolism and nucleic acid synthesis.

- Interference with Cellular Processes : By mimicking natural substrates, HAA can disrupt normal cellular processes, leading to apoptosis in cancer cells.

Table 1: Summary of Biological Activities of this compound

Case Study: Anticancer Activity

A study conducted on the biosynthetic pathway of azaserine revealed that HAA is a crucial precursor. The research demonstrated that when azaserine was administered to cancer models, it significantly inhibited tumor growth compared to controls . This finding underscores the potential role of HAA derivatives in developing new anticancer therapies.

Case Study: Antimicrobial Efficacy

In vitro assays have shown that this compound derivatives possess superior antibacterial activity compared to traditional antibiotics like tetracycline against Bacillus subtilis, Staphylococcus aureus, and Escherichia coli. The IC50 values indicate strong inhibitory effects, suggesting that these compounds could serve as effective alternatives to conventional treatments .

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing hydrazinoacetic acid (HAA) in laboratory settings, and what analytical techniques validate its purity and structure?

- Methodological Answer : HAA synthesis typically involves condensation reactions between hydrazine derivatives and glyoxylic acid. For example, Hartmut (1965) detailed the use of this compound derivatives in peptide synthesis, employing techniques like column chromatography for purification and NMR/mass spectrometry for structural validation . Recent studies on azaserine biosynthesis also highlight the enzymatic oxidation of HAA to form diazo groups, monitored via HPLC and LC-MS to confirm intermediate structures .

Q. What safety precautions are critical when handling this compound in experimental workflows?

- Methodological Answer : Key precautions include:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (flammable solid, skin corrosion/irritation category 1A) .

- Ventilation : Use fume hoods to prevent inhalation of dust or vapors.

- Storage : Store in airtight containers away from heat, moisture, and incompatible materials (e.g., strong acids/oxidizers) .

- Spill Management : Neutralize spills with sand or vermiculite, followed by disposal in labeled hazardous waste containers .

Q. How is this compound’s stability assessed under varying pH and temperature conditions?

- Methodological Answer : Stability studies involve:

- pH Titration : Monitor structural integrity via UV-Vis spectroscopy across pH 2–12.

- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures under controlled heating rates (e.g., 10°C/min in nitrogen atmosphere).

- HPLC Stability Assays : Quantify degradation products after exposure to stressors like UV light or reactive oxygen species .

Advanced Research Questions

Q. What experimental strategies are employed to resolve contradictions in this compound’s reactivity data across studies?

- Methodological Answer : Contradictions (e.g., divergent kinetic rates) are addressed by:

- Controlled Replication : Standardize reaction conditions (solvent, temperature, catalyst purity) to isolate variables .

- Advanced Spectroscopic Techniques : Use time-resolved FTIR or Raman spectroscopy to track transient intermediates and validate proposed mechanisms .

- Meta-Analysis Frameworks : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate study design biases and data reliability .

Q. How does this compound participate in nonribosomal peptide synthetase (NRPS) pathways, and what in vitro methods elucidate its enzymatic transformations?

- Methodological Answer : In azaserine biosynthesis, HAA is oxidized stepwise by flavin-dependent monooxygenases (e.g., AzsB/C) to form diazo intermediates. Key methods include:

- Gene Cluster Reconstitution : Heterologously express azs cluster genes (e.g., azsH for HAA synthesis) in E. coli for enzyme production .

- Isotopic Labeling : Use ¹⁵N-labeled HAA in NMR assays to trace nitrogen incorporation into diazo products .

- Kinetic Assays : Measure enzyme activity via stopped-flow spectrophotometry under varying substrate concentrations .

Q. What statistical frameworks are recommended for analyzing dose-response relationships in this compound’s biochemical assays?

- Methodological Answer :

- Nonlinear Regression Models : Fit data to Hill or logistic equations to estimate EC₅₀ values and cooperativity coefficients.

- Bootstrap Resampling : Assess confidence intervals for small datasets (n < 30) to avoid overinterpretation .

- ANOVA with Post Hoc Tests : Compare multiple experimental groups (e.g., HAA vs. analogs) while controlling for Type I errors .

Q. How can computational modeling predict this compound’s interactions with biological targets, and what validation experiments are essential?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model HAA’s binding to enzymes (e.g., glutamine amidotransferases) using force fields like AMBER or CHARMM.

- Docking Studies : Screen HAA against target active sites with AutoDock Vina, prioritizing poses with favorable ΔG values .

- Validation : Confirm predictions via site-directed mutagenesis (e.g., altering key residues in the enzyme’s active site) and ITC (isothermal titration calorimetry) to measure binding affinities .

Q. Tables for Key Data

Propriétés

IUPAC Name |

2-hydrazinylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6N2O2/c3-4-1-2(5)6/h4H,1,3H2,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRBZUCWNYQUCTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40161745 | |

| Record name | Hydrazinoacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40161745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14150-64-2 | |

| Record name | 2-Hydrazinylacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14150-64-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrazinoacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014150642 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrazinoacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40161745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydrazinoacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.527 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.